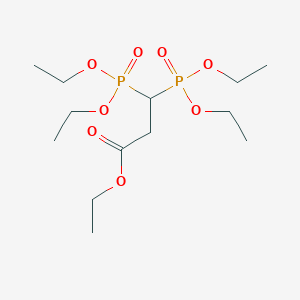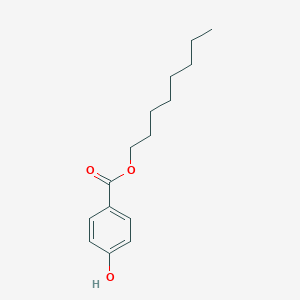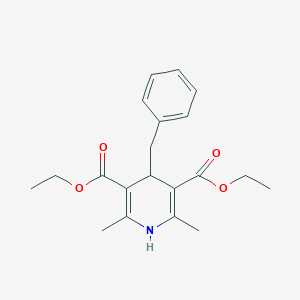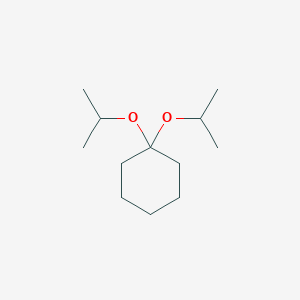
1,1-Diisopropoxycyclohexane
説明
Synthesis Analysis
The synthesis of cyclohexane derivatives involves complex chemical reactions that lead to various isomers and structures. The stereoselective synthesis of di- and tri-hydroxylated aminocyclohexane derivatives, for example, is developed through a one-pot, two-step tandem process, indicating the intricate methods used in synthesizing cyclohexane derivatives (Ahmad, Sutherland, 2011).
Molecular Structure Analysis
Molecular structure analysis, such as X-ray crystallography and NMR spectroscopy, provides detailed insights into the conformation and configuration of cyclohexane derivatives. The conformational properties of silicon-containing rings, including 1-methyl-1-silacyclohexane, have been extensively studied to understand their structural preferences (Arnason et al., 2002).
Chemical Reactions and Properties
Cyclohexane derivatives undergo various chemical reactions, including dihydroxylation, cycloadditions, and polymerizations. These reactions highlight the chemical reactivity and potential applications of these compounds. For instance, the synthesis of cis- and trans-1,3-diisocyanatocyclohexane and their polymerization to give soluble polymers demonstrates the chemical versatility of cyclohexane derivatives (Corfield, Crawshaw, 1971).
Physical Properties Analysis
Physical properties, such as melting and boiling points, solubility, and stability, are crucial for understanding the behavior of cyclohexane derivatives in different environments. The synthesis and molecular structure of 1-methoxy-1-silacyclohexane provide insights into the conformational behavior and stability of these compounds under various conditions (Shlykov et al., 2018).
Chemical Properties Analysis
The chemical properties of cyclohexane derivatives, such as acidity, basicity, reactivity towards different reagents, and ability to undergo specific chemical transformations, are vital for their applications in organic synthesis and industry. The electron diffraction investigation of 1‐methoxycyclohexene, for example, reveals the favored conformation for the vinyl ether portion, contributing to the understanding of its chemical behavior (Lowrey et al., 1973).
科学的研究の応用
Etherification Protection for Hydroxyl in Erythromycin Oxime : This study explored the use of 1,1-Diisopropoxycyclohexane in etherification, specifically for protecting the hydroxyl group in erythromycin oxime. The results indicated that this compound has potential industrial application due to its reactivity profile (Yao Guo-wei, 2003).
Novel Cycloaliphatic Brominated Flame Retardant : This paper identified 1,1-Diisopropoxycyclohexane as part of the composition of a novel brominated flame retardant. It discusses its application in the environment, particularly in relation to Arctic wildlife (G. Tomy et al., 2008).
Muscarinic Antagonist : The compound [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate, which includes a structure similar to 1,1-Diisopropoxycyclohexane, was studied for its binding affinities to muscarinic receptors, indicating its potential application in pharmacological research (C. D. Bugno et al., 1997).
Synthesis of Chiral 3-Hydroxycyclohexane-1-ones : This study involved the enzymatic desymmetric reduction of 1,3-cyclohexanediones to produce chiral 3-hydroxycyclohexane-1-ones, which are valuable in the synthesis of natural products and bioactive compounds. The role of compounds like 1,1-Diisopropoxycyclohexane in this process is significant (Liangyan Zhu et al., 2021).
Facially Polarized Cyclohexane : A study on 1,2,3,4,5,6-hexafluorocyclohexane, which includes insights into the molecular structure and properties of cyclohexane derivatives like 1,1-Diisopropoxycyclohexane. It reveals potential applications in the design of functional organic molecules or supramolecular chemistry (Neil S. Keddie et al., 2015).
Safety And Hazards
特性
IUPAC Name |
1,1-di(propan-2-yloxy)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-10(2)13-12(14-11(3)4)8-6-5-7-9-12/h10-11H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNTYOACSMHWBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1(CCCCC1)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10471707 | |
| Record name | 1,1-Diisopropoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Diisopropoxycyclohexane | |
CAS RN |
1132-95-2 | |
| Record name | 1,1-Bis(1-methylethoxy)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Diisopropoxycyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diisopropoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10471707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-diisopropoxycyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.292 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



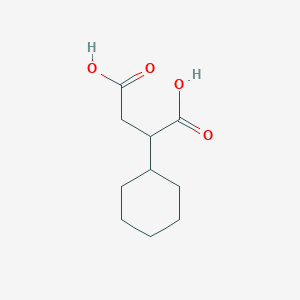
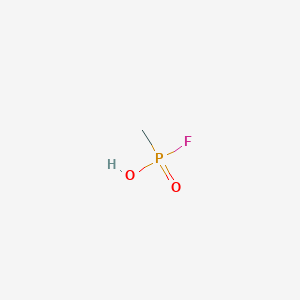
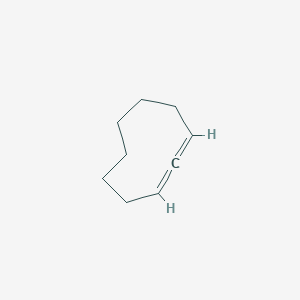
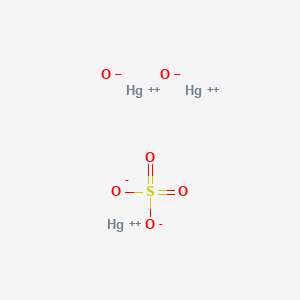

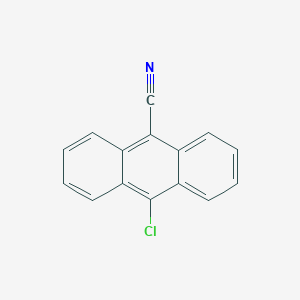


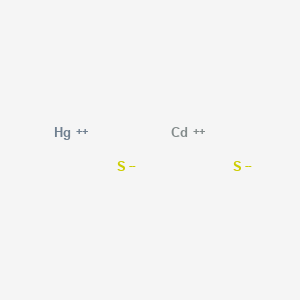
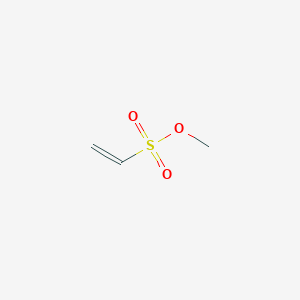
![2-[3-(Dimethylamino)propoxy]aniline](/img/structure/B72349.png)
